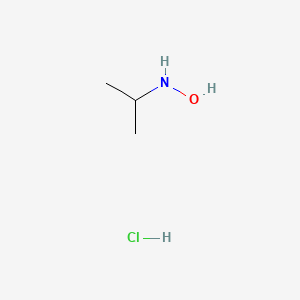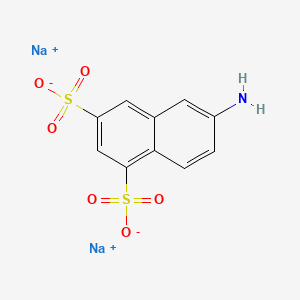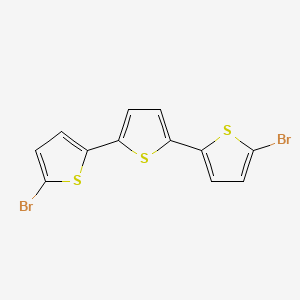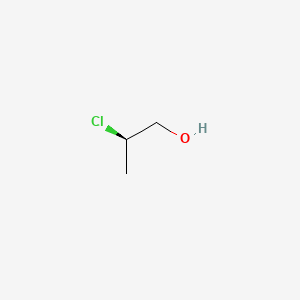
2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone
Übersicht
Beschreibung
2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone, referred to as Compound 1 in the literature, is an ortho-hydroxy aromatic ketone. Its crystal structure has been determined through single crystal X-ray diffraction (XRD) at a temperature of 298 K. The compound crystallizes in a triclinic crystal system and is characterized by a space group P-1. The crystallographic parameters include cell dimensions a = 7.494(4) Å, b = 12.906(5) Å, and c = 16.105(8) Å, with angles α = 90.21°, β = 90.16°, and γ = 90.39°, and a cell volume of V = 1557.7(12) ų. The crystal structure is refined to an R value of 0.1101, indicating a unique structure stabilized by intramolecular hydrogen bonding and further supported by π-π stacking interactions .
Synthesis Analysis
Although the provided data does not include specific details on the synthesis of Compound 1, it is characterized by various physicochemical techniques such as melting point determination, elemental analysis (carbon, hydrogen, chlorine, and oxygen), infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), and mass spectroscopy. These techniques are essential for confirming the purity and structure of synthesized compounds .
Molecular Structure Analysis
The geometry of Compound 1 has been optimized in the singlet ground state using density functional theory (DFT) computations with the B3LYP functional and a 6-31G (d-p) basis set. The optimized structure's Mulliken charge distribution suggests that both carbon and oxygen atoms utilize sp² hybridization. Theoretical studies using DFT have been conducted to analyze the molecular structure, selected bond parameters, and spectral data (IR and UV-Vis) of Compound 1. Additionally, time-dependent DFT (TD-DFT) calculations have been performed to gain deeper insight into the electronic spectral transitions .
Chemical Reactions Analysis
The provided abstracts do not detail specific chemical reactions involving Compound 1. However, the analysis of the molecular structure and charge distribution can provide valuable information about the compound's reactivity and potential chemical transformations. The presence of hydrogen bonding and π-π stacking interactions suggests that Compound 1 could participate in reactions where these interactions are significant .
Physical and Chemical Properties Analysis
Compound 1 exhibits a triclinic crystal system with a specific space group and cell dimensions, which are indicative of its solid-state properties. The intramolecular hydrogen bonding and π-π stacking interactions contribute to the stability of the crystal structure. The charge density analysis using high-resolution X-ray and neutron diffraction data, along with multipole refinement, reveals the extent of π-delocalization throughout the molecule, which is crucial for understanding the physical and chemical properties of the compound .
Wirkmechanismus
Biochemical Pathways
The specific biochemical pathways affected by 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone are currently unknown . The compound’s structure suggests potential involvement in pathways related to aromatic compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone interacts with its targets . .
Eigenschaften
IUPAC Name |
2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEIVUNKCGWDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285069 | |
| Record name | 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone | |
CAS RN |
24483-75-8 | |
| Record name | 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrazino[2,3-f]quinoxaline](/img/structure/B1295783.png)


![(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1295788.png)
![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)
![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)
methanone](/img/structure/B1295794.png)




